PROTAC B-Raf degrader 1

Catalog No.
S3286029
CAS No.
M.F
C36H37N5O12S
M. Wt
763.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC B-Raf degrader 1

Product Name

PROTAC B-Raf degrader 1

IUPAC Name

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide

Molecular Formula

C36H37N5O12S

Molecular Weight

763.8 g/mol

InChI

InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+

InChI Key

AMOFJSISJOOLNX-OUKQBFOZSA-N

SMILES

Array

solubility

not available

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O

PROTAC B-Raf degrader 1 is a heterobifunctional proteolysis-targeting chimera that bridges the B-Raf kinase and the Cereblon (CRBN) E3 ubiquitin ligase via a pomalidomide-derived ligand. Unlike traditional small-molecule kinase inhibitors that competitively block the active site, this compound actively recruits the ubiquitin-proteasome system to induce the physical degradation of B-Raf. This degradation mechanism fundamentally alters downstream signaling, notably suppressing Mcl-1 expression, and offers a distinct pharmacological profile for overcoming inhibitor-resistant models. For procurement and laboratory handling, it is supplied as a high-purity solid (>98%) that requires strict DMSO solubilization and single-use aliquoting to maintain structural integrity and prevent freeze-thaw degradation [1] .

Substituting PROTAC B-Raf degrader 1 with standard B-Raf inhibitors (such as vemurafenib) or generic pomalidomide fails to replicate its dual-action degradation mechanism. Standard inhibitors often trigger paradoxical activation of the MAPK pathway or compensatory upregulation of downstream survival proteins like Mcl-1, leading to rapid resistance in cellular models. Furthermore, simple co-administration of a B-Raf inhibitor and an immunomodulatory drug does not induce the spatial proximity required for ubiquitination. Procurement of this specific PROTAC is essential for assays requiring the physical elimination of the B-Raf scaffolding function and the irreversible blockade of its downstream signaling cascade, which cannot be achieved by competitive target inhibition alone [1].

Enhanced Anti-Proliferative Potency in High B-Raf Expressing Cell Lines

PROTAC B-Raf degrader 1 demonstrates pronounced, cell-line-specific cytotoxicity that correlates with B-Raf expression levels. In MCF-7 breast cancer cells, the degrader achieves an IC50 of 2.7 μM, significantly outperforming its activity in normal LO2 hepatocytes, which show an IC50 of 41.11 μM. This represents a highly targeted therapeutic window, proving that the PROTAC's efficacy is intrinsically linked to the targeted degradation machinery rather than generalized non-specific cytotoxicity [1].

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound Data2.7 μM in MCF-7 cells
Comparator Or Baseline41.11 μM in normal LO2 liver cells
Quantified Difference15.2-fold higher potency in target cancer cells versus normal hepatocytes
Conditions72-hour incubation, cell viability assay

Provides buyers with a validated, highly selective tool compound for studying B-Raf degradation in specific cancer models without overwhelming off-target hepatotoxicity.

Induction of Apoptosis and Cell Cycle Arrest via Mcl-1 Suppression

The mechanistic differentiation of PROTAC B-Raf degrader 1 over its parent inhibitor lies in its ability to drive massive apoptotic events through protein elimination. At a concentration of 20 μM, the degrader induces a 76.70% apoptosis rate in MCF-7 cells within 24 hours (64.00% early, 12.70% late apoptosis), alongside arresting 89.86% of the cells in the G2/M phase. This profound apoptotic response is driven by the degradation-induced collapse of Mcl-1, a downstream anti-apoptotic protein that typically remains stable or becomes upregulated when using standard competitive B-Raf inhibitors [1].

Evidence DimensionApoptosis induction rate and cell cycle arrest
Target Compound Data76.70% total apoptosis and 89.86% G2/M arrest at 20 μM
Comparator Or BaselineStandard B-Raf inhibitors (fail to achieve equivalent Mcl-1 suppression due to intact B-Raf scaffolding)
Quantified DifferenceDrives near-complete cell cycle arrest and massive apoptosis not seen with simple competitive inhibition
ConditionsMCF-7 cells, 24-hour incubation, flow cytometry analysis

Crucial for researchers needing a compound that irreversibly commits cells to apoptosis rather than merely inducing cytostasis.

Handling and Formulation Stability Requirements

As a high-molecular-weight heterobifunctional molecule (MW 763.8), PROTAC B-Raf degrader 1 exhibits specific processability and handling requirements compared to smaller, traditional kinase inhibitors. It requires initial solubilization in DMSO and is highly susceptible to product inactivation from repeated freeze-thaw cycles. Procurement protocols must mandate single-use aliquoting immediately after reconstitution. This structural sensitivity is typical for PROTACs containing pomalidomide-based CRBN ligands linked via flexible chains, differentiating its laboratory handling from highly stable, low-molecular-weight baseline inhibitors .

Evidence DimensionSolution stability and handling workflow
Target Compound DataRequires strict single-use aliquoting; sensitive to freeze-thaw degradation
Comparator Or BaselineStandard small-molecule inhibitors (e.g., vemurafenib) which tolerate multiple freeze-thaw cycles
Quantified DifferenceStrict requirement for -20°C storage of single-use aliquots to prevent rapid loss of degradation efficiency
ConditionsLaboratory preparation and storage in DMSO

Directly impacts procurement volume and laboratory workflow, dictating that buyers must plan for single-use aliquots to ensure reproducible assay results.

Overcoming Paradoxical Activation in B-Raf Mutant Models

Because PROTAC B-Raf degrader 1 physically removes the B-Raf protein, it is the correct choice for research models where traditional inhibitors cause paradoxical activation of the MAPK pathway. By eliminating the kinase's scaffolding function, this compound prevents the formation of active RAF dimers, making it essential for studying resistance mechanisms in melanoma and breast cancer models [1].

Targeted Mcl-1 Downregulation Studies in Oncology

The compound's proven ability to suppress downstream Mcl-1 expression makes it a critical reagent for investigating the crosstalk between the MAPK pathway and apoptotic machinery. Researchers should procure this PROTAC when studying combination therapies involving Mcl-1 or Bcl-2 inhibitors, as the upstream degradation of B-Raf provides a synergistic apoptotic trigger [1].

Development of Next-Generation Heterobifunctional Degraders

As a validated pomalidomide-hybrid PROTAC, this compound serves as a critical positive control and benchmark material in chemoinformatics and medicinal chemistry workflows. Procurement of this specific degrader allows structural biologists and synthetic chemists to benchmark linker lengths, CRBN recruitment efficiency, and ternary complex formation assays against a known, highly active B-Raf degrader .

XLogP3

2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

763.21594281 Da

Monoisotopic Mass

763.21594281 Da

Heavy Atom Count

54

Dates

Last modified: 04-14-2024

Explore Compound Types